![molecular formula C18H22N2O2 B173633 N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide CAS No. 31416-65-6](/img/structure/B173633.png)
N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide, also known as lidocaine, is a local anesthetic and antiarrhythmic drug. It was first synthesized in 1943 by Swedish chemist Nils Löfgren. Lidocaine is widely used in medicine and dentistry to numb tissue and relieve pain during procedures. It is also used to treat irregular heartbeats and ventricular tachycardia.
Mecanismo De Acción
Lidocaine works by blocking sodium channels in nerve cells, preventing the transmission of pain signals. It also has antiarrhythmic effects by blocking sodium channels in the heart, which can help restore normal heart rhythm.
Biochemical and physiological effects:
Lidocaine has a number of biochemical and physiological effects. It can cause vasodilation, which can lead to a decrease in blood pressure. Lidocaine can also cause CNS depression, leading to drowsiness and sedation. In high doses, N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide can cause seizures and respiratory depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lidocaine is widely used in laboratory experiments due to its ability to block sodium channels. It is particularly useful in electrophysiology experiments. However, N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide can have off-target effects on other ion channels, which can complicate experiments.
Direcciones Futuras
There are many potential future directions for N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide research. One area of interest is the development of more selective sodium channel blockers, which could have fewer off-target effects. Another area of interest is the use of N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide in combination with other drugs to enhance its effects. Finally, N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide could be studied for its potential use in treating other conditions, such as neuropathic pain and epilepsy.
Métodos De Síntesis
Lidocaine is synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with N,N-dimethylethanolamine to form N-[2-(dimethylamino)ethyl]-2-chloroacetamide. Finally, this compound is treated with sodium hydroxide to form N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide.
Aplicaciones Científicas De Investigación
Lidocaine has been extensively studied for its use in anesthesia and pain management. It is commonly used in dental procedures, minor surgeries, and dermatology. Lidocaine has also been studied for its antiarrhythmic effects, particularly in the treatment of ventricular tachycardia.
Propiedades
Número CAS |
31416-65-6 |
|---|---|
Fórmula molecular |
C18H22N2O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C18H22N2O2/c1-20(2)14-13-19-17(21)18(22,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,22H,13-14H2,1-2H3,(H,19,21) |
Clave InChI |
KCAHVQJFKHLCFY-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canónico |
CN(C)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



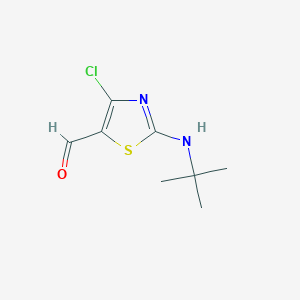

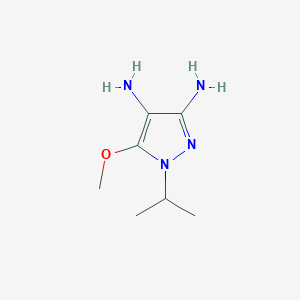

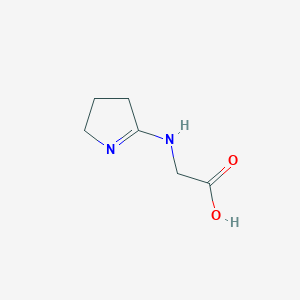


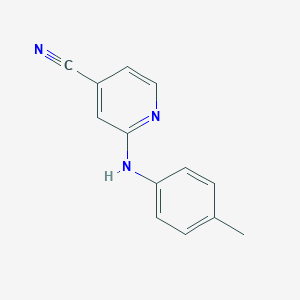


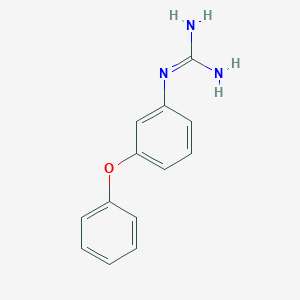
![1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE](/img/structure/B173588.png)
![1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid](/img/structure/B173591.png)
